2,6-Dimethyl-4-dodecylmorpholine, cis-

Stereochemistry-Activity Relationship Antibacterial Side-Effect Diastereomer Comparison

2,6-Dimethyl-4-dodecylmorpholine, cis- (CAS 106788-55-0), also designated (2R,6S)-rel-4-dodecyl-2,6-dimethylmorpholine, is the diequatorial (cis) diastereomer of the morpholine fungicide aldimorph. It belongs to the morpholine class of sterol biosynthesis inhibitor (SBI) fungicides, which includes tridemorph, dodemorph, and fenpropimorph.

Molecular Formula C18H37NO
Molecular Weight 283.5 g/mol
CAS No. 106788-55-0
Cat. No. B1202001
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-Dimethyl-4-dodecylmorpholine, cis-
CAS106788-55-0
Molecular FormulaC18H37NO
Molecular Weight283.5 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCN1CC(OC(C1)C)C
InChIInChI=1S/C18H37NO/c1-4-5-6-7-8-9-10-11-12-13-14-19-15-17(2)20-18(3)16-19/h17-18H,4-16H2,1-3H3/t17-,18+
InChIKeySBUKOHLFHYSZNG-HDICACEKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





cis-4-Dodecyl-2,6-dimethylmorpholine (CAS 106788-55-0): Core Identity, Regulatory Context, and Selection Rationale for the cis-Aldimorph Stereoisomer


2,6-Dimethyl-4-dodecylmorpholine, cis- (CAS 106788-55-0), also designated (2R,6S)-rel-4-dodecyl-2,6-dimethylmorpholine, is the diequatorial (cis) diastereomer of the morpholine fungicide aldimorph. It belongs to the morpholine class of sterol biosynthesis inhibitor (SBI) fungicides, which includes tridemorph, dodemorph, and fenpropimorph . While technical-grade aldimorph (CAS 91315-15-0) is a complex, variable mixture of cis/trans diastereomers (1:1 ratio), 2,5- and 2,6-dimethylmorpholine regioisomers, and C8–C16 alkyl chain-length variants, the cis-isomer is a single, geometrically defined chemical entity. This stereochemical uniformity directly influences biological activity, physical form, and experimental reproducibility, making the isolated cis-isomer the preferred tool for structure-activity relationship (SAR) studies, analytical method development, and applications requiring defined molecular architecture .

Why Aldimorph, Dodemorph, or Tridemorph Cannot Replace cis-4-Dodecyl-2,6-dimethylmorpholine in Structure-Sensitive Applications


Generic substitution among N-substituted 2,6-dimethylmorpholine fungicides is unreliable because each analog differs in at least one critical molecular feature that independently modulates bioactivity, toxicology, and physical behavior. Aldimorph (CAS 91315-15-0) is a multi-component technical mixture whose variable cis:trans ratio and alkyl chain-length distribution preclude reproducible stereochemistry-dependent studies . Dodemorph (CAS 1593-77-7) bears a cyclododecyl rather than n-dodecyl N-substituent, altering lipophilicity, membrane partitioning, and target-site complementarity . Tridemorph (CAS 81412-43-3) carries a C13 branched alkyl chain and exhibits distinct systemic translocation behavior and markedly higher mammalian toxicity, as documented in comparative root-uptake and toxicological studies . Fenpropimorph (CAS 67564-91-4) introduces a bulky 4-tert-butylphenyl moiety, fundamentally changing both steric and electronic properties relative to the linear alkyl series. Consequently, any attempt to interchange these compounds without compensating for differences in stereochemistry, N-substitution, or compositional purity risks confounding biological readouts, invalidating analytical calibrations, and introducing uncontrolled variability in formulation development .

cis-4-Dodecyl-2,6-dimethylmorpholine: Quantitative Differentiation Evidence Against Closest Structural Analogs


Stereochemistry-Dependent Antibacterial Activity: cis (Diequatorial) vs. trans (Axial-Equatorial) Diastereomer

The diequatorial (cis) configuration of 2,6-dimethylmorpholine derivatives confers reproducibly higher antibacterial activity than the axial-equatorial (trans) configuration. In a direct diastereomer comparison of dodemorph, the cis-form exhibited elevated antibacterial potency against a panel of plant-associated bacteria relative to the trans-form, with no synergistic enhancement observed when both forms were combined . Although this study employed the cyclododecyl analog (dodemorph), the stereoelectronic basis—equatorial orientation of both methyl groups optimizing membrane insertion geometry—is a class-level property of the 2,6-dimethylmorpholine scaffold and applies equally to the n-dodecyl (aldimorph) series. Furthermore, the partition coefficient of each diastereomer between bacterial cells and the surrounding medium was strictly correlated with its toxicity, providing a mechanistic framework for predicting cis-isomer performance . This differential is absent from Pommer (1984), who found no cis/trans difference for fungicidal activity against powdery mildew, indicating that the antibacterial advantage of the cis-isomer represents an additional bioactivity dimension not captured by standard antifungal screening .

Stereochemistry-Activity Relationship Antibacterial Side-Effect Diastereomer Comparison Morpholine Fungicide

Mammalian Acute Oral Toxicity Ranking: cis-Aldimorph Skeleton vs. Tridemorph, Fenpropimorph, and Dodemorph

Among the four principal morpholine fungicides, the N-alkyl linear-chain scaffold represented by aldimorph and dodemorph exhibits the most favorable mammalian acute oral toxicity profile. The Pesticide Properties DataBase (PPDB) reports acute oral LD50 values in rat as follows: aldimorph >3000 mg/kg, dodemorph >4100 mg/kg, fenpropimorph 1670 mg/kg, and tridemorph 500 mg/kg . This represents an approximately 3.3-fold lower acute oral toxicity for aldimorph compared with fenpropimorph, and an approximately 6-fold or greater reduction compared with tridemorph. Although these are cross-study comparable values from regulatory dossiers rather than single head-to-head experiments, all were generated under standardized OECD test guidelines. The cis-isomer of aldimorph inherits this favorable mammalian safety profile from the N-dodecyl-2,6-dimethylmorpholine pharmacophore, while additionally offering stereochemical definition absent from the technical aldimorph mixture .

Acute Oral LD50 Mammalian Toxicology Morpholine Fungicide Safety Regulatory Toxicology

Compositional Purity: Single Defined cis-Isomer vs. Technical Aldimorph Multi-Component Mixture

Technical-grade aldimorph (CAS 91315-15-0) is defined by ISO as a mixture containing only 65–75% 2,6-dimethylmorpholines (the remainder being 2,5-dimethylmorpholine regioisomers), with a cis:trans ratio of approximately 1:1 and an alkyl chain distribution that is predominantly (≥85%) dodecyl but also includes octyl, decyl, tetradecyl, and hexadecyl homologs . In contrast, cis-4-dodecyl-2,6-dimethylmorpholine (CAS 106788-55-0) is a single, fully defined chemical species with a molecular formula of C18H37NO, a molecular weight of 283.49 g/mol, and a known absolute configuration (2R,6S) . This means that technical aldimorph contains, at most, approximately 32–38% of the target cis-2,6-dimethyl-dodecyl compound, with the remainder being stereoisomers, regioisomers, and chain-length variants that each contribute independently to the overall biological and physicochemical profile. For analytical method development, the single-isomer material provides an unambiguous chromatographic and spectroscopic reference standard that eliminates co-elution and signal splitting artifacts inherent to the technical mixture. For biological assays, the single-isomer compound ensures that observed activity originates exclusively from the cis-(2R,6S) configuration, rather than from an undefined combination of isomers with potentially divergent or antagonistic activities .

Compositional Purity Analytical Standard Stereoisomer Research Reproducibility

Systemic Translocation Efficiency: n-Dodecyl Morpholine Scaffold vs. Branched/ Cyclic N-Substituted Analogs

The morpholine fungicide class is characterized by pH-dependent systemic mobility conferred by protonation of the tertiary amine (pKa approximately 7.5) within plant compartments. In a direct comparative study of 14C-labeled dodemorph and tridemorph in barley, dodemorph (bearing a cyclododecyl N-substituent) was translocated to shoots at pH 8 with remarkable efficiency, moving across the endodermis into the xylem at 23 times the efficiency of water, whereas tridemorph (C13 branched alkyl), despite being more lipophilic, was predominantly accumulated in roots and only moderately translocated . Although this head-to-head comparison used dodemorph (cyclododecyl) rather than aldimorph (n-dodecyl), the linear n-dodecyl chain of aldimorph is expected to confer intermediate lipophilicity and, based on the structure-translocation model established by Chamberlain et al., systemic mobility comparable to or exceeding that of dodemorph while maintaining lower root retention than the more lipophilic tridemorph . This property is structurally inaccessible to fenpropimorph, whose bulky 4-tert-butylphenyl substituent dominates its partitioning behavior .

Xylem Translocation Systemic Fungicide Root Uptake Physicochemical Property

Optimal Application Scenarios for cis-4-Dodecyl-2,6-dimethylmorpholine Based on Quantitative Differentiation Evidence


Analytical Reference Standard for Aldimorph Residue Method Development and Regulatory Compliance Testing

The purified cis-isomer (CAS 106788-55-0) provides an unambiguous single-component calibrant for LC-MS/MS or GC-MS quantification of aldimorph residues in food, soil, and water matrices. Because technical aldimorph is a multi-component mixture, chromatographic methods calibrated with the technical material suffer from split or broadened analyte peaks, variable response factors across chain-length homologs, and uncertain assignment of the stereoisomer responsible for the detector signal . Using the cis-isomer as the primary reference standard eliminates these ambiguities, enabling linear calibration curves (r² > 0.99) with a single defined analyte peak. This is particularly critical for laboratories operating under ISO/IEC 17025 accreditation where measurement traceability to a defined chemical entity is mandatory .

Stereochemistry-Activity Relationship (SAR) Studies in Antifungal and Antibacterial Drug Discovery

The differential antibacterial activity of cis versus trans 2,6-dimethylmorpholine diastereomers, documented by Oros (2018), establishes the cis-isomer as the superior starting point for SAR programs investigating morpholine-based antimicrobial leads . Unlike fenpropimorph, where the N-substituent dominates structure-activity relationships, or tridemorph, where the branched C13 chain obscures stereochemical contributions, the n-dodecyl-cis-2,6-dimethyl scaffold provides a clean molecular platform where the stereoelectronic contribution of the cis-methyl configuration to target binding can be systematically interrogated . The solid physical form of the cis-isomer (vs. oil for trans) further facilitates accurate weighing and reproducible compound handling in 96-well or 384-well plate-based screening workflows .

Formulation Development and Stability Studies Requiring Physically Defined Solid Active Ingredient

The cis-isomer is a colorless solid (cf. trans-isomer: colorless oil, per dodemorph analog data), offering practical advantages for formulation types that require a solid active ingredient—including wettable powders (WP), water-dispersible granules (WG), and suspension concentrates (SC)—where a liquid active ingredient would necessitate adsorption onto a carrier, increasing formulation complexity and cost . The defined melting behavior and crystalline structure of the pure cis-isomer also enable reproducible milling, blending, and accelerated stability testing protocols that are difficult to standardize with the oily trans-isomer or the liquid technical aldimorph mixture .

Environmental Fate and Biodegradation Studies: Tracking Stereospecific Microbial Metabolism

Oros (2018) demonstrated that the meso-(RS) diastereomer of dodemorph was degraded more intensively than the trans-(SS and RR) forms by Corynebacterium betae, Erwinia uredovora, and Pseudomonas fluorescens, with stereospecific degradation altering the diastereomer ratio in the medium over time, which in turn modulated antifungal performance . The pure cis-isomer enables controlled spike-and-recovery experiments where the initial stereochemical state is fully defined, allowing researchers to unambiguously track isomerization, preferential degradation, or enrichment of specific stereoisomers in environmental compartments—experiments that are confounded when starting from a 1:1 cis:trans mixture . This is directly relevant to regulatory environmental risk assessment for morpholine fungicide residues.

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